molecular formula C12H16N2O3 B7590233 4-Methyl-4-(pyridine-3-carbonylamino)pentanoic acid

4-Methyl-4-(pyridine-3-carbonylamino)pentanoic acid

Cat. No. B7590233
M. Wt: 236.27 g/mol
InChI Key: ROGRJOOLUDLZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-4-(pyridine-3-carbonylamino)pentanoic acid (also known as Gabapentin) is a medication used to treat epilepsy, neuropathic pain, hot flashes, and restless leg syndrome. It was first approved by the FDA in 1993 and has since become a widely prescribed drug. Gabapentin is a GABA analogue, and its mechanism of action involves binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.

Mechanism of Action

Gabapentin's mechanism of action involves binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces calcium influx into neurons, which leads to a decrease in the release of excitatory neurotransmitters such as glutamate and substance P. This, in turn, reduces neuronal excitability and helps to prevent seizures and reduce neuropathic pain.
Biochemical and Physiological Effects:
Gabapentin has been shown to increase GABA synthesis and release in the brain, which can lead to anxiolytic and anticonvulsant effects. It has also been shown to reduce the release of glutamate and substance P, which can help to reduce pain and anxiety.

Advantages and Limitations for Lab Experiments

Gabapentin has several advantages for use in lab experiments. It is a relatively safe drug with a low risk of toxicity, making it suitable for use in animal studies. It is also readily available and inexpensive. However, Gabapentin's mechanism of action is not fully understood, and it may have off-target effects that could confound experimental results.

Future Directions

There are several potential future directions for research on Gabapentin. One area of interest is the drug's potential use in treating psychiatric disorders such as anxiety and bipolar disorder. Another area of interest is the drug's potential use in treating substance use disorders, particularly alcohol withdrawal syndrome. Additionally, there is ongoing research on the drug's mechanism of action and potential off-target effects.

Synthesis Methods

Gabapentin is synthesized through the reaction of 1,1-cyclohexanediacetic acid anhydride with 3-aminomethylpyridine. The resulting intermediate is then treated with methylamine to form Gabapentin.

Scientific Research Applications

Gabapentin has been extensively studied for its use in treating epilepsy and neuropathic pain. It has also been studied for its potential use in treating anxiety, bipolar disorder, and alcohol withdrawal syndrome. Gabapentin has shown promising results in clinical trials for these indications.

properties

IUPAC Name

4-methyl-4-(pyridine-3-carbonylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2,6-5-10(15)16)14-11(17)9-4-3-7-13-8-9/h3-4,7-8H,5-6H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGRJOOLUDLZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)O)NC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-4-(nicotinamido)pentanoic acid

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